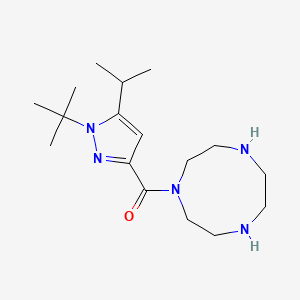
(1-Tert-butyl-5-propan-2-ylpyrazol-3-yl)-(1,4,7-triazonan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Tert-butyl-5-propan-2-ylpyrazol-3-yl)-(1,4,7-triazonan-1-yl)methanone, commonly known as TTPM, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. TTPM is a heterocyclic compound that is formed by the reaction of 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde and 1,4,7-triazonane-1-carboxylic acid.
科学的研究の応用
TTPM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TTPM has been shown to possess anticancer, antifungal, and antibacterial properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, TTPM has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, TTPM has been employed as a ligand for various metal catalysts, leading to improved catalytic performance.
作用機序
The mechanism of action of TTPM is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, TTPM has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in individuals with Alzheimer's disease. TTPM has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
TTPM has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, TTPM has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of various fungi and bacteria. In materials science, TTPM has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and mechanical strength. In catalysis, TTPM has been shown to improve the efficiency of various metal catalysts, leading to improved yields and selectivities.
実験室実験の利点と制限
One of the main advantages of TTPM is its high yield and cost-effectiveness, making it a suitable compound for large-scale synthesis and screening studies. TTPM is also relatively stable and can be stored for extended periods without significant degradation. However, TTPM can be difficult to handle due to its low solubility in common solvents, which can limit its use in certain applications. Additionally, the mechanism of action of TTPM is not fully understood, which can make it challenging to optimize its use in specific applications.
将来の方向性
There are several future directions for the research and development of TTPM. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of TTPM and identify potential drug targets for the treatment of various diseases. In materials science, TTPM can be further explored as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, TTPM can be used to develop new metal catalysts with improved performance and selectivity. Overall, TTPM has significant potential for a wide range of applications and is likely to continue to be an area of active research in the future.
合成法
The synthesis of TTPM involves the reaction of 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde and 1,4,7-triazonane-1-carboxylic acid in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of TTPM is typically high, making it a cost-effective compound for research purposes.
特性
IUPAC Name |
(1-tert-butyl-5-propan-2-ylpyrazol-3-yl)-(1,4,7-triazonan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O/c1-13(2)15-12-14(20-22(15)17(3,4)5)16(23)21-10-8-18-6-7-19-9-11-21/h12-13,18-19H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPODIVWCZKWMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C(C)(C)C)C(=O)N2CCNCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(4-methoxy-1H-indol-3-yl)sulfonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7439288.png)
![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide](/img/structure/B7439293.png)
![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)
![N-(4-hydroxy-4-phenylbutan-2-yl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439298.png)
![(3aR,6aR)-N-(6-amino-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7439311.png)
![N-[1-(2,2-difluoroethyl)indazol-3-yl]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B7439318.png)
![(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone](/img/structure/B7439332.png)
![4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole](/img/structure/B7439340.png)
![1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl-(2-pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B7439343.png)
![1-[4-(3,3-Dimethylazetidin-2-yl)piperidin-1-yl]-2-(1-methoxypiperidin-4-yl)ethanone](/img/structure/B7439344.png)
![5-(6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carbonyl)-3,4-diethyl-1H-pyridazin-6-one](/img/structure/B7439365.png)
![2-(3-amino-2-oxoazepan-1-yl)-N-[2-hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7439377.png)
![methyl (E)-4-[[2-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]but-2-enoate](/img/structure/B7439379.png)
![[5-[4-(trifluoromethylsulfinyl)phenyl]-6,7-dihydro-4H-triazolo[1,5-a]pyrazin-3-yl]methanol](/img/structure/B7439387.png)